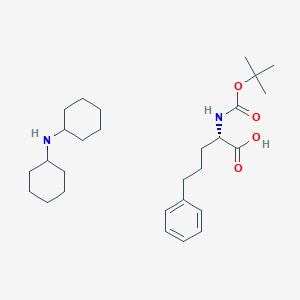
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Mechanism of Action
Target of Action
This compound is a derivative of amino acids, and it’s likely that its targets would be related to protein synthesis or modification .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry to protect amines during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . .
Biochemical Pathways
Given the lack of specific information about the compound’s targets, it’s difficult to summarize the affected biochemical pathways. Considering the compound’s structure, it may be involved in pathways related to protein synthesis or modification .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability .
Result of Action
Given its structure, it may play a role in protein synthesis or modification .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, the removal of the Boc group requires acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate typically involves the protection of the amine group of the amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while reduction reactions can convert it to cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Removal of the Boc group yields the free amine.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pentanoate: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and applications. The Boc protecting group provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375925 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113756-89-1 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
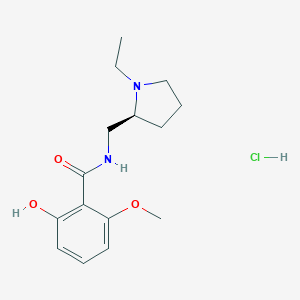
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
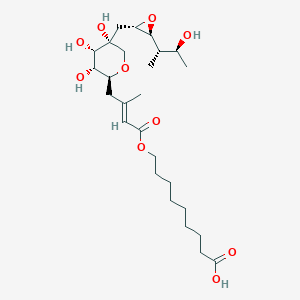
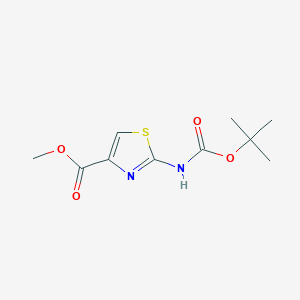
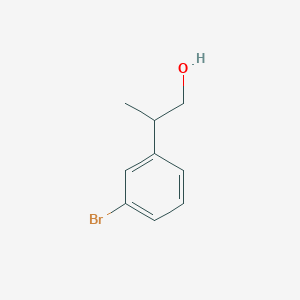

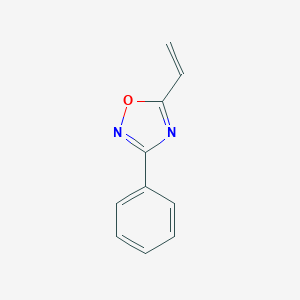
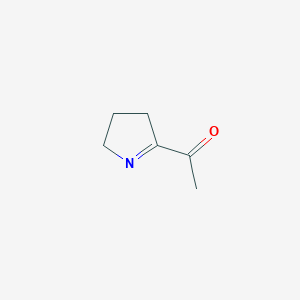
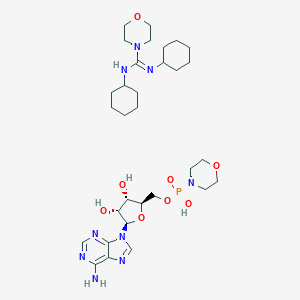
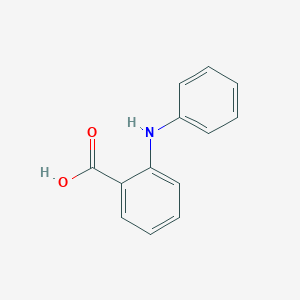
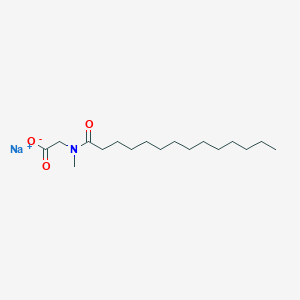
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
